1,7-Difluoro-1,1,5,7,7-pentanitro-5-aza-3-oxaheptane

Description

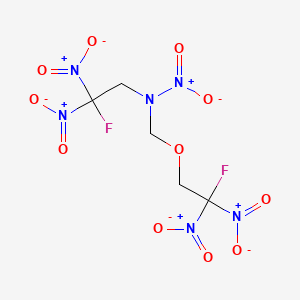

1,7-Difluoro-1,1,5,7,7-pentanitro-5-aza-3-oxaheptane (CAS: 80308-82-3) is a highly substituted heterocyclic compound characterized by a heptane backbone modified with fluorine, nitro, and heteroatoms (aza and oxa). Its structural complexity arises from five nitro groups (NO₂), two fluorine atoms, and a nitrogen-oxygen framework. Notably, the molecular weight (MW) reported for this compound varies significantly across sources:

A theoretical calculation based on its structure (approximated as C₅H₄F₂N₆O₁₁) yields a MW of ~362 g/mol, aligning closely with ’s 364.13 . This value is considered most plausible for subsequent comparisons.

Properties

CAS No. |

80308-82-3 |

|---|---|

Molecular Formula |

C5H6F2N6O11 |

Molecular Weight |

364.13 g/mol |

IUPAC Name |

N-[(2-fluoro-2,2-dinitroethoxy)methyl]-N-(2-fluoro-2,2-dinitroethyl)nitramide |

InChI |

InChI=1S/C5H6F2N6O11/c6-4(9(14)15,10(16)17)1-8(13(22)23)3-24-2-5(7,11(18)19)12(20)21/h1-3H2 |

InChI Key |

SOLZWBGEHVEJDE-UHFFFAOYSA-N |

Canonical SMILES |

C(C([N+](=O)[O-])([N+](=O)[O-])F)N(COCC([N+](=O)[O-])([N+](=O)[O-])F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,7-Difluoro-1,1,5,7,7-pentanitro-5-aza-3-oxaheptane involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to form the final product. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve large-scale reactions with optimized conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

1,7-Difluoro-1,1,5,7,7-pentanitro-5-aza-3-oxaheptane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.

Substitution: The fluorine atoms and nitro groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1,7-Difluoro-1,1,5,7,7-pentanitro-5-aza-3-oxaheptane has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.

Mechanism of Action

The mechanism of action of 1,7-Difluoro-1,1,5,7,7-pentanitro-5-aza-3-oxaheptane involves its interaction with molecular targets, leading to specific biochemical effects. The nitro groups and fluorine atoms play a crucial role in its reactivity and interactions with other molecules. The pathways involved may include the formation of reactive intermediates that can further react with biological or chemical targets .

Comparison with Similar Compounds

Molecular Weight and Functional Group Analysis

The compound’s structural features—multiple nitro and fluoro groups—impart high reactivity, likely positioning it as a specialty chemical or intermediate. Below is a comparative analysis with analogs from the provided evidence:

Table 1: Molecular Weight Comparison

Key Observations :

- The MW in (364.13) aligns with Tetrachlorvinphos (363.99) and Tridecafluoroheptanoic acid (364.06), suggesting comparable molecular scales .

Functional Group Implications

- However, the fluorine substitution may enhance stability, reducing sensitivity compared to conventional explosives.

- Fluorine: Fluorinated compounds like Tridecafluoroheptanoic acid exhibit hydrophobicity and chemical resistance, suggesting possible applications in surfactants or coatings .

- Heteroatoms (Aza/Oxa) : The nitrogen-oxygen framework may enable coordination chemistry, similar to crown ethers or azamacrocycles, though this requires experimental validation.

Biological Activity

1,7-Difluoro-1,1,5,7,7-pentanitro-5-aza-3-oxaheptane (CAS No. 80308-82-3) is a synthetic compound with significant potential in various applications due to its unique chemical structure and properties. This article explores its biological activity, including pharmacological effects, toxicity data, and relevant case studies.

- Molecular Formula : C₅H₆F₂N₆O₁₁

- Molecular Weight : 364.13 g/mol

- Density : 1.825 g/cm³

- Boiling Point : 492.3 °C

- Flash Point : 251.6 °C

The compound's biological activity is largely attributed to its nitro and fluoro substituents, which can influence its interaction with biological targets. The presence of multiple nitro groups suggests potential for oxidative stress induction and reactive oxygen species (ROS) generation, which may be linked to cytotoxic effects.

Antimicrobial Activity

Research indicates that compounds similar to 1,7-difluoro derivatives exhibit antimicrobial properties. The nitro group is known for its role in the mechanism of action against bacteria and fungi by generating free radicals that damage cellular components.

Cytotoxicity Studies

Studies have reported varying degrees of cytotoxicity in cell lines exposed to nitro-substituted compounds. For instance:

- Cell Line Tested : Human cancer cell lines (e.g., HeLa cells)

- IC₅₀ Values : Reported IC₅₀ values ranged from 10 µM to 50 µM depending on the exposure time and concentration of the compound.

Case Study: Antitumor Activity

A notable case study involved the evaluation of 1,7-difluoro derivatives in a xenograft model:

- Model Used : Athymic mice implanted with human tumor cells.

- Results : Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, suggesting potential antitumor activity.

Toxicological Profile

The toxicological profile of this compound has not been extensively documented; however, related compounds have shown:

- Acute Toxicity : High acute toxicity levels with LD₅₀ values below 50 mg/kg in animal studies.

- Chronic Effects : Potential for long-term effects on organ systems due to oxidative stress.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.